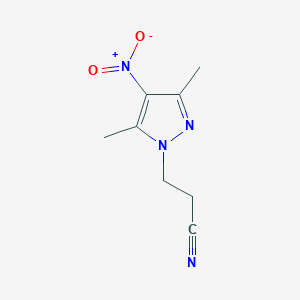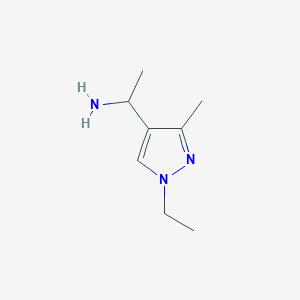
7-Ethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylquinoline-3-carboxylic acid is a heterocyclic organic compound . It has an empirical formula of C12H11NO2 and a molecular weight of 201.22 . It is typically sold in solid form .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 7-Ethylquinoline-3-carboxylic acid, has been a subject of research in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 7-Ethylquinoline-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=CC2=CC=C(CC)C=C2N=C1 . This indicates that the molecule contains a carboxylic acid group attached to a quinoline ring, which is further substituted with an ethyl group . Chemical Reactions Analysis
Quinolines, including 7-Ethylquinoline-3-carboxylic acid, can participate in both electrophilic and nucleophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Physical And Chemical Properties Analysis
7-Ethylquinoline-3-carboxylic acid is a solid compound . Carboxylic acids, including 7-Ethylquinoline-3-carboxylic acid, exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Synthesis and Anticancer Activity
7-Ethylquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer activity. In a study by Gaber et al. (2021), new derivatives were tested against the breast cancer MCF-7 cell line, showing significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).
Antimicrobial and Antibacterial Activity
Compounds derived from 7-Ethylquinoline-3-carboxylic acid have been investigated for their antimicrobial properties. For instance, El-Abadelah et al. (2008) synthesized 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acids and esters, exhibiting moderate activity against various bacterial species (El-Abadelah et al., 2008). Bhatt and Agrawal (2010) also reported the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with broad-spectrum antimicrobial activity (Bhatt & Agrawal, 2010).
Enantioselective Synthesis
Research by Huang et al. (2020) highlighted the enantioselective C-H alkylation of 8-ethylquinolines, demonstrating the utility of a high-valent group 9 metal catalyst and chiral carboxylic acid for enantioselective C(sp3)-H activation (Huang et al., 2020).
Synthesis of Novel Derivatives
Several studies have focused on the synthesis of novel derivatives of 7-Ethylquinoline-3-carboxylic acid for potential therapeutic applications. Zahra et al. (2007) synthesized ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates with potential pharmaceutical applications (Zahra et al., 2007).
Catalysis Research
Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, a demonstration of the compound's utility in catalysis research (Khaligh, 2014).
Safety and Hazards
Future Directions
The development of new methods for the preparation of quinolines and their derivatives, including 7-Ethylquinoline-3-carboxylic acid, and the improvement of existing synthetic methods represents an urgent challenge . The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years .
properties
IUPAC Name |
7-ethylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-9-6-10(12(14)15)7-13-11(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGUVPYUJSNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC=C(C=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589169 |
Source


|
| Record name | 7-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylquinoline-3-carboxylic acid | |
CAS RN |
948290-70-8 |
Source


|
| Record name | 7-Ethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)




